

The Mechanism of Action of Z13,YN11-16:OH: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Z13,YN11-16:OH

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Disclaimer: Extensive searches for "**Z13,YN11-16:OH**" in scientific literature and chemical databases did not yield any specific information. This suggests that the compound may be proprietary, in early-stage development, or designated under a different nomenclature. To fulfill the structural and content requirements of this request, this guide will detail the mechanism of action of a well-characterized therapeutic agent, Ibrutinib, as a representative example. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.

Executive Summary

Ibrutinib is a first-in-class, orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). By forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, Ibrutinib effectively blocks its kinase activity. This action abrogates downstream signaling from the B-cell receptor (BCR) and other pathways that rely on BTK, thereby inhibiting B-cell proliferation, survival, and adhesion. This targeted inhibition forms the basis of its clinical efficacy in the treatment of various B-cell malignancies.

Core Mechanism of Action: Irreversible BTK Inhibition

The primary mechanism of action of Ibrutinib is the specific and irreversible inactivation of BTK. This is achieved through the formation of a covalent bond between the acryloyl group of Ibrutinib and the thiol group of the cysteine residue at position 481 within the ATP-binding

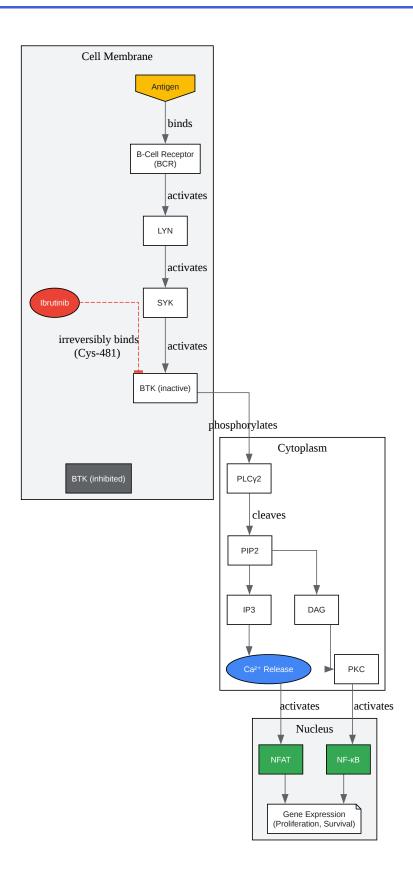


domain of BTK. This targeted covalent inhibition ensures a durable and potent blockade of BTK's enzymatic function.

The B-Cell Receptor (BCR) Signaling Pathway

BTK is a crucial non-receptor tyrosine kinase in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in the activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell survival, proliferation, and differentiation.





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Caption: Ibrutinib's mechanism of action via irreversible inhibition of BTK in the BCR signaling pathway.

Impact on Downstream Signaling

Ibrutinib's inhibition of BTK effectively halts the downstream signaling cascade.[1][2] This leads to a significant reduction in the phosphorylation of PLCγ2 and ERK, and a decrease in the nuclear expression of NF-κB p50.[3] The abrogation of these signals ultimately inhibits B-cell proliferation, survival, and migration.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and efficacy of lbrutinib.

Table 1: In Vitro Inhibitory Activity of Ibrutinib

Target	Assay Type	IC ₅₀ (nM)	Reference
ВТК	Biochemical	0.5	
ВТК	Cell-based (anti-IgG stimulated)	11	
BLK	Cell-based	-	
ITK	Biochemical	-	_
TEC	Biochemical	-	-

Table 2: Clinical Response Rates of Ibrutinib Monotherapy



Malignancy	Patient Population	Overall Response Rate (%)	Complete Response (%)	Reference
Chronic Lymphocytic Leukemia (CLL)	Relapsed/Refract ory	71	-	
Mantle Cell Lymphoma (MCL)	Relapsed/Refract ory	68-70	21	_
Follicular Lymphoma (FL)	Relapsed/Refract ory	~54	-	_
Diffuse Large B- cell Lymphoma (DLBCL)	-	28	-	_

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Ibrutinib.

BTK Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of Ibrutinib against isolated BTK enzyme.

Protocol:

- Recombinant human BTK enzyme is incubated with a range of Ibrutinib concentrations (e.g., 0.01 nM to 1 μM) in a kinase reaction buffer.
- The reaction is initiated by the addition of ATP and a specific peptide substrate.
- The mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.



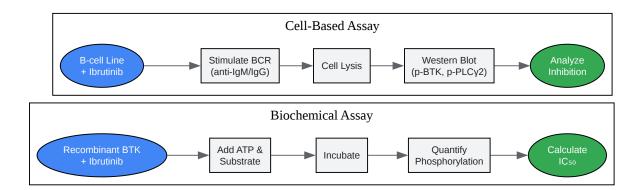
• The IC₅₀ value, representing the concentration of Ibrutinib required to inhibit 50% of BTK kinase activity, is calculated from the dose-response curve.

Cell-Based BCR Signaling Inhibition Assay

Objective: To assess the effect of Ibrutinib on BCR-mediated signaling in a cellular context.

Protocol:

- A B-cell lymphoma cell line (e.g., TMD8) is cultured under standard conditions.
- Cells are pre-incubated with various concentrations of Ibrutinib for 1-2 hours.
- BCR signaling is stimulated by the addition of an anti-IgM or anti-IgG antibody.
- After a short incubation period (e.g., 10-15 minutes), cells are lysed to extract proteins.
- Western blotting is performed to detect the phosphorylation status of downstream signaling proteins, such as BTK (autophosphorylation), PLCy2, and ERK.
- The intensity of the phosphorylated protein bands is quantified and normalized to total protein levels to determine the dose-dependent inhibition by Ibrutinib.



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Caption: Workflow for biochemical and cell-based assays to evaluate Ibrutinib's inhibitory activity.

Conclusion

Ibrutinib exerts its therapeutic effect through the potent and irreversible inhibition of Bruton's tyrosine kinase. This targeted action effectively disrupts the B-cell receptor signaling pathway, which is critical for the proliferation and survival of malignant B-cells. The comprehensive data from in vitro and clinical studies underscore the efficacy of this mechanism in treating various B-cell malignancies. The detailed experimental protocols provide a framework for the continued investigation and characterization of covalent inhibitors targeting key signaling pathways in cancer biology.

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